molecular formula C10H15NOS B147768 2-Methoxy-4-(propylthio)aniline CAS No. 132992-52-0

2-Methoxy-4-(propylthio)aniline

Cat. No.: B147768
CAS No.: 132992-52-0
M. Wt: 197.3 g/mol
InChI Key: FXLMUHKKWITZMZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(propylthio)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a propylthio group (-S-C₃H₇) at the 4-position of the benzene ring. This compound is notable for its sulfur-containing substituent, which enhances its utility as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-donating (methoxy) and moderately lipophilic (propylthio) groups, influencing reactivity and solubility in polar solvents .

Properties

CAS No.

132992-52-0

Molecular Formula

C10H15NOS

Molecular Weight

197.3 g/mol

IUPAC Name

2-methoxy-4-propylsulfanylaniline

InChI

InChI=1S/C10H15NOS/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3

InChI Key

FXLMUHKKWITZMZ-UHFFFAOYSA-N

SMILES

CCCSC1=CC(=C(C=C1)N)OC

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)OC

Synonyms

4-propylthio-2-anisidine
4-propylthio-o-anisidine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 2-Methoxy-4-(propylthio)aniline with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Applications/Hazards Reference
This compound 2-OCH₃, 4-S-C₃H₇ C₁₀H₁₅NOS Pharmaceutical intermediates, agrochemicals
2-Nitro-5-(propylthio)aniline 2-NO₂, 5-S-C₃H₇ C₉H₁₂N₂O₂S Antiparasitic agent synthesis (e.g., Albendazole analogs)
4-Propylthio-2-nitroaniline 2-NO₂, 4-S-C₃H₇ C₉H₁₂N₂O₂S Intermediate for nitroaromatic derivatives
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 2-OCH₃, 4-N-piperazine C₁₂H₁₈N₃O Kinase inhibitors (e.g., antitumor agents)
2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline 2-OCH₃, 4-SO₂-C₂H₄-OSO₃⁻ C₉H₁₂N₂O₇S₂ Textile dye intermediate; environmental toxicity (fish LC₅₀ = 54.22 mg/L)
4-Methoxy-m-phenylenediamine 4-OCH₃, 2,6-NH₂ C₇H₁₀N₂O Epoxy resin hardener; potential sensitizer

Substituent Effects and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 2-Nitro-5-(propylthio)aniline reduces electron density, making it less reactive in electrophilic substitution compared to the methoxy-containing analog . Piperazine substituents (e.g., in 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline) introduce basicity and hydrogen-bonding capacity, critical for drug-receptor interactions in kinase inhibitors .
  • Sulfur-Containing Groups :

    • Propylthio (-S-C₃H₇) enhances lipophilicity, improving membrane permeability in bioactive compounds.
    • Sulfatoethylsulfonyl (-SO₂-C₂H₄-OSO₃⁻) in 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline increases water solubility but introduces environmental hazards, including algal toxicity (EC₅₀ = 3.02 mg/L) .

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